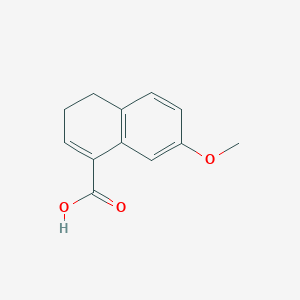
3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a carboxylic acid group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or its derivatives.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Reduction: The reduction of the naphthalene ring to a dihydro form can be carried out using hydrogenation in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or carboxylated derivatives.
Reduction: Formation of alcohols or fully hydrogenated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
1-Naphthalenecarboxylic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
7-Methoxy-1-naphthalenecarboxylic acid: Similar structure but without the dihydro form, leading to different reactivity.
3,4-Dihydro-1-naphthalenecarboxylic acid: Lacks the methoxy group, affecting its chemical behavior and applications.
Uniqueness: 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid is unique due to the presence of both the methoxy group and the dihydro form, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
7-methoxy-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h4-7H,2-3H2,1H3,(H,13,14) |
InChIキー |
ROSZDWNARIOXOW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCC=C2C(=O)O)C=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













